molecular formula C9H14N4O B13233279 6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide

6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide

Cat. No.: B13233279
M. Wt: 194.23 g/mol
InChI Key: BGICIRDBRRBFSW-UHFFFAOYSA-N
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Description

6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C₉H₁₄N₄O and a molecular weight of 194.23 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2-propylhydrazine under specific conditions. The reaction is usually carried out in the presence of a condensing agent such as pyridine-3-carboxylic anhydride and an activator like 4-(dimethylamino)pyridine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine derivatives, while substitution reactions can produce various substituted pyridine carboxamides.

Scientific Research Applications

6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages . The compound acts as a prodrug, requiring activation by amidase enzymes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide is unique due to its specific hydrazine moiety, which imparts distinct chemical and biological properties. Its ability to act as a prodrug and induce autophagy sets it apart from other similar compounds .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

6-(2-propylhydrazinyl)pyridine-3-carboxamide

InChI

InChI=1S/C9H14N4O/c1-2-5-12-13-8-4-3-7(6-11-8)9(10)14/h3-4,6,12H,2,5H2,1H3,(H2,10,14)(H,11,13)

InChI Key

BGICIRDBRRBFSW-UHFFFAOYSA-N

Canonical SMILES

CCCNNC1=NC=C(C=C1)C(=O)N

Origin of Product

United States

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